REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.N1C=CC=CC=1.[I:17]Cl>ClCCl>[Cl:1][C:2]1[CH:3]=[C:4]2[C:10]([I:17])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1
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Name
|
|
Quantity
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15 g
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Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=NC1)NC=C2
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Name
|
|
Quantity
|
7.951 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
|
ICl
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
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The reaction was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with 100 mL of 1 M aqueous sodium thiosulfate pentahydrate
|
Type
|
CUSTOM
|
Details
|
The layers were separated
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Type
|
FILTRATION
|
Details
|
solids collected from the aqueous layer by filtration
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with ethyl acetate, organic layers
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
WASH
|
Details
|
The resulting solid was washed with 20% ethyl acetate in hexane
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |